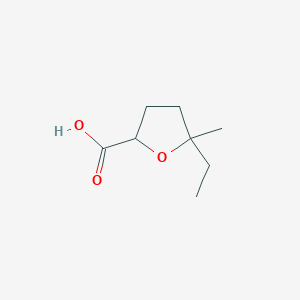

5-Ethyl-5-methyloxolane-2-carboxylic acid

Description

5-Ethyl-5-methyloxolane-2-carboxylic acid is a substituted oxolane (tetrahydrofuran) derivative featuring a carboxylic acid group at the 2-position and ethyl/methyl substituents at the 5-position. This bicyclic structure introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

5-ethyl-5-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(2)5-4-6(11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBQRDTJAQTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyloxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-bromo-2-methylpropanoate with sodium ethoxide can lead to the formation of the oxolane ring, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyloxolane-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

5-Ethyl-5-methyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

To contextualize 5-ethyl-5-methyloxolane-2-carboxylic acid, we compare it with three classes of related compounds: (1) substituted oxolane carboxylic acids, (2) cycloalkane carboxylic acids, and (3) heterocyclic carboxylic acids. Key properties include molecular weight, solubility, acidity (pKa), and steric parameters.

Table 1: Comparative Physicochemical Properties

*Hypothetical data based on structural analogs; experimental values for the target compound require verification.

Structural and Electronic Comparisons

- Steric Effects : The 5-ethyl and 5-methyl groups create significant steric hindrance, reducing conformational flexibility compared to unsubstituted oxolane-2-carboxylic acid. This hindrance may impede nucleophilic attack at the carbonyl group, altering reactivity in esterification or amidation reactions .

- Acidity : The pKa of the target compound (~3.8*) is higher than oxolane-2-carboxylic acid (pKa 2.9), reflecting electron-donating effects from the alkyl groups, which destabilize the carboxylate anion. In contrast, cyclopentane-1-carboxylic acid (pKa 4.2) exhibits lower acidity due to reduced ring strain.

Solubility and Lipophilicity

- The bulky substituents reduce water solubility (12.5* mg/mL) compared to simpler oxolane analogs (e.g., oxolane-2-carboxylic acid: 220 mg/mL). This aligns with trends in lipophilicity (LogP 1.2*), making the compound more membrane-permeable than polar derivatives.

Biological Activity

5-Ethyl-5-methyloxolane-2-carboxylic acid, a compound with notable structural characteristics, has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and industry.

Chemical Structure and Synthesis

This compound features an oxolane ring with both ethyl and methyl substituents, contributing to its unique chemical properties. The synthesis typically involves the cyclization of appropriate precursors such as ethyl 2-bromo-2-methylpropanoate with sodium ethoxide, followed by hydrolysis to yield the carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Ligand Binding : The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This interaction can lead to diverse biological effects depending on the target involved.

- Enzyme Modulation : Research indicates that it may influence enzymatic pathways, potentially affecting metabolic processes within cells.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. In vitro assays have demonstrated significant activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Experimental models indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Applications in Research and Industry

This compound serves multiple roles across different fields:

- Pharmaceutical Development : Its unique properties make it a promising candidate for drug development, particularly in creating new therapeutic agents targeting inflammation and infections.

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules in chemical research.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyloxolane-2-carboxylic acid | Lacks ethyl group; less hydrophobic | Lower antimicrobial activity |

| 5-Ethyloxolane-2-carboxylic acid | Lacks methyl group; altered sterics | Moderate anti-inflammatory |

| 5-Ethyl-5-methyl-2-oxopentanoic acid | Contains a ketone instead of oxolane ring | Different reactivity profile |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. Administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.